molecular formula C28H25ClN4O2 B2680181 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1189673-24-2

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2680181
CAS No.: 1189673-24-2
M. Wt: 484.98
InChI Key: VEOJGSYEBDGXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 8-Methyl substituent on the indole moiety, which may enhance lipophilicity and metabolic stability.
  • 4-Oxo group in the pyrimidine ring, enabling hydrogen bonding with biological targets.
  • N-(4-Ethylphenyl)acetamide side chain, providing a hydrophobic aryl group for target binding or solubility modulation.

2-fluorophenyl). Such modifications significantly influence physicochemical properties and target selectivity.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O2/c1-3-19-9-11-21(12-10-19)31-25(34)16-33-24-13-8-18(2)14-22(24)26-27(33)28(35)32(17-30-26)15-20-6-4-5-7-23(20)29/h4-14,17H,3,15-16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOJGSYEBDGXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[5,4-b]indole Derivatives

Compound 3 ():
  • Structure : 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one.
  • Key Differences :
    • Fluoro substituents at positions 8 and 5 (vs. methyl and 2-chlorobenzyl in the target compound).
    • Methoxybenzyl group at position 3 (vs. 2-chlorobenzyl).
  • Impact :
    • Increased polarity due to fluorine and methoxy groups.
    • X-ray crystallography reveals planar pyrimidoindole core with substituents influencing crystal packing .
Compound 4 ():
  • Structure: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one.
  • Key Differences :
    • Chromene-fused pyrimidine (vs. pyrimidoindole).
    • Two chlorophenyl groups (vs. one 2-chlorobenzyl).

Acetamide-Functionalized Analogs

N-(2-Fluorophenyl)acetamide Analog ():
  • Structure : Differs only in the acetamide’s aryl group (2-fluorophenyl vs. 4-ethylphenyl).
  • 4-Ethylphenyl: Hydrophobic ethyl group may improve membrane permeability.
Compound 13a ():
  • Structure: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide.
  • Key Differences: Cyano-hydrazine core (vs. pyrimidoindole). Sulfamoylphenyl group (vs. ethylphenyl).
  • Impact :
    • Sulfamoyl group enhances solubility but reduces CNS penetration.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents (Key Positions) Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrimido[5,4-b]indole 3-(2-Cl-benzyl), 8-Me, N-(4-EtPh) ~479.9 (calc.) Not reported
Fluorophenyl Analog Pyrimido[5,4-b]indole 3-(2-Cl-benzyl), 8-Me, N-(2-F-Ph) ~465.9 (calc.) Not reported
Compound 3 Pyrimido[5,4-b]indole 8-F, 5-(4-F-benzyl), 3-(2-MeO-bz) 489.9 (reported) Not reported
Compound 13a Cyano-hydrazine N-(4-SO2NH2Ph), 4-MePh-hydrazine 357.38 (reported) 288

Table 2: Spectroscopic Data Highlights

Compound IR (C=O, cm⁻¹) $^1$H-NMR Key Signals (δ, ppm)
Target Compound ~1660-1680* Expected: 2.3 (CH3), 7.2–7.9 (ArH), 10.1 (NH)
Fluorophenyl Analog Not reported Similar to target but with 2-F-Ph signals
Compound 13a 1664 2.30 (CH3), 7.20–7.92 (ArH), 10.13 (NH)

*Inferred from analogs (e.g., 1664 cm⁻¹ in ).

Key Research Findings

Substituent Effects :

  • The 2-chlorobenzyl group (common in and 5) enhances halogen bonding with targets like kinase ATP-binding pockets.
  • 4-Ethylphenyl in the target compound likely increases logP compared to fluorophenyl analogs, favoring blood-brain barrier penetration .

Synthetic Routes :

  • Diazonium salt coupling () and cyclocondensation () are common for pyrimidine/indole cores.
  • Acetamide side chains are typically introduced via nucleophilic substitution or acylation .

Crystallography Insights :

  • Compound 3 () exhibits a planar pyrimidoindole core with substituents adopting equatorial positions to minimize steric strain, a feature likely shared by the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.